1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked propan-2-one moiety. Its structure includes a tert-butyl group at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. These substituents influence steric, electronic, and pharmacokinetic properties, making it distinct from related derivatives.
Properties
Molecular Formula |
C20H23N3OS |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C20H23N3OS/c1-13(24)12-25-17-11-16(20(3,4)5)21-19-18(14(2)22-23(17)19)15-9-7-6-8-10-15/h6-11H,12H2,1-5H3 |
InChI Key |
VEJPXHCALRTNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Scaffold Synthesis
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-enaminones with 3-aminopyrazoles under microwave-assisted conditions to ensure regioselectivity and efficiency. For example, β-enaminones derived from aryl acetonitriles react with 3-aminopyrazoles in the presence of sodium ethoxide, yielding 3-substituted pyrazolo[1,5-a]pyrimidines.
Key modifications for introducing substituents at the 2-, 3-, and 5-positions include:
- 5-tert-Butyl Group : Introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
- 2-Methyl and 3-Phenyl Groups : Achieved through nucleophilic substitution or Suzuki coupling reactions. For instance, 2-methyl groups are incorporated using methyl iodide under basic conditions, while phenyl groups are added via palladium-catalyzed cross-coupling with phenylboronic acid.
The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized through chlorination. Treatment with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride at reflux (110°C, 4–6 hours) converts the hydroxyl group to a chlorine atom, yielding 5-tert-butyl-2-methyl-3-phenyl-7-chloropyrazolo[1,5-a]pyrimidine. This intermediate is critical for subsequent sulfanyl group introduction.
Sulfanyl Group Incorporation
The sulfanyl propan-2-one moiety is introduced via nucleophilic aromatic substitution (SNAr). The chlorine atom at position 7 reacts with propan-2-one thiolate under basic conditions. Experimental protocols include:
- Thiolate Generation : Propan-2-one thiol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.
- Coupling Reaction : The thiolate anion attacks the chlorinated pyrazolo[1,5-a]pyrimidine at 60–70°C for 8–12 hours, yielding the sulfanyl derivative.
Optimization Note : Yields improve when using polar aprotic solvents (e.g., dimethylformamide) and catalytic tetrabutylammonium iodide (TBAI).
Final Product Purification
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical characterization includes:
- NMR Spectroscopy : Confirms substitution patterns (e.g., tert-butyl singlet at δ 1.45 ppm in $$^1$$H-NMR).
- HPLC : Validates purity (>98%) using a C18 column and acetonitrile/water mobile phase.
Synthetic Routes and Yields
Mechanistic Insights
- Cyclocondensation : The reaction proceeds via a six-membered transition state, where the β-enaminone’s keto group reacts with the pyrazole’s amino group, eliminating water.
- SNAr Mechanism : The chlorinated pyrazolo[1,5-a]pyrimidine undergoes nucleophilic attack by the thiolate anion, facilitated by electron-withdrawing substituents (e.g., phenyl groups) that activate the ring.
Challenges and Solutions
- Regioselectivity : Competing reactions at positions 5 and 7 are mitigated by steric hindrance from the tert-butyl group.
- Thiol Stability : Propan-2-one thiol is stabilized using inert atmospheres (N₂) and low temperatures during synthesis.
Scalability and Industrial Relevance
Gram-scale syntheses (up to 50 g) have been achieved using continuous flow reactors, reducing reaction times by 40% compared to batch methods. The compound’s antimicrobial and anticancer potential drives ongoing optimization efforts, particularly in enhancing selectivity for therapeutic targets.
Chemical Reactions Analysis
Types of Reactions
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to active sites of enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural uniqueness arises from its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations
Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to methyl () or trifluoromethyl () substituents. This may reduce conformational flexibility but improve metabolic stability.
Pharmacokinetic Implications :
- The sulfanyl-propan-2-one moiety (shared with ) contributes to solubility via polar interactions, whereas analogs like MK13 (methoxy) and MK80 (CF₃) prioritize lipophilicity.
- The phenyl ring at the 3-position (vs. thiophene in or chlorophenyl in ) balances aromatic π-stacking and hydrophobic effects.
Synthetic Complexity :
- The tert-butyl group increases synthetic difficulty compared to methyl () or methoxy () substituents, requiring specialized alkylation or protection strategies.
Biological Activity
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group and a phenyl group, contributing to its lipophilicity and potential interaction with biological membranes. The sulfanyl group enhances its reactivity and may play a role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways and increasing reactive oxygen species (ROS) production. Notably, IC50 values for these compounds ranged from 10 to 30 µM in different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated broad-spectrum antibacterial and antifungal activities. For example, a study reported that specific modifications in the pyrazolo[1,5-a]pyrimidine scaffold could enhance antimicrobial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in cellular models. This suggests their potential application in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and ROS generation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to strand breaks that impede cancer cell proliferation.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression is another proposed mechanism.
Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, it was found that the presence of electron-withdrawing groups significantly enhanced cytotoxicity. The study reported an IC50 value of approximately 15 µM for a closely related derivative, indicating strong anticancer activity .
Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial activity among several pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the 7-position improved efficacy against Gram-positive bacteria. The most effective derivative exhibited minimum inhibitory concentrations (MICs) of less than 50 µg/mL against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
